Desmosterol-d6
Overview
Description
Synthesis Analysis
Desmosterol is a precursor of cholesterol synthesis. The enzyme 24-dehydrocholesterol reductase catalyzes this step . It lacks a double bond between C24 and C25, which is present in cholesterol .Molecular Structure Analysis
The molecular formula of Desmosterol-d6 is C27H38OD6 . The percent composition is C 83.01%, H 12.90%, O 4.10% .Chemical Reactions Analysis
Desmosterol-d6 is used as a substitute to desmosterol in hepatitis C virus (HCV) based viral assays to rescue replication . Desmosterol being a C27 sterol intermediate is implicated in the Alzheimer’s disease (AD) pathogenesis .Physical And Chemical Properties Analysis
Desmosterol-d6 is not hygroscopic and not light sensitive . The storage temperature is -20°C .Scientific Research Applications
Comparative Effects on Model Membranes : Desmosterol and cholesterol's comparative effects on model membranes were studied. Desmosterol, a direct precursor to cholesterol, influences the phase behavior and dynamics of dipalmitoyl phosphatidylcholine (DPPC) model membranes, altering their physical properties (Altunayar, Şahin, & Kazanci, 2015).
Biophysical and Functional Characteristics : The biophysical and functional differences between desmosterol and cholesterol were explored, highlighting the role of the C24 double bond in desmosterol. This structural difference significantly affects membrane dynamics and cellular functions, including raft-dependent signaling (Vainio et al., 2006).
Role in Alzheimer's Disease : Research indicates a connection between desmosterol levels in the brain and Alzheimer's disease. Decreased proportions of desmosterol were observed in Alzheimer's patients, suggesting its potential role in the disease's pathogenesis (Wisniewski, Newman, & Javitt, 2013). Additionally, desmosterol has been identified as a potential plasma biomarker for Alzheimer's, with lower levels observed in patients compared to controls (Sato et al., 2012).
Brain Tumors Indicator : Desmosterol has been detected in various brain tumors and is considered a potential chemical indicator of such tumors, especially when cultured in specific conditions (Weiss et al., 1976).
Modulation of Inflammatory Response : Desmosterol extracted from red algae has been shown to modulate core genes involved in oxidative stress and inflammatory response in intestinal epithelial cells, suggesting its potential in anti-oxidation treatment and immunotherapy (Qu et al., 2023).
Desmosterolosis Research : Desmosterolosis, a disorder caused by mutations in the DHCR24 gene, results in elevated desmosterol levels. This disorder is characterized by multiple congenital anomalies and developmental delays (Waterham et al., 2001).
Other Applications : Further studies explore desmosterol's applications in diagnosing brain tumors (Fumagalli & Paoletti, 1971), its role in cataract production (Cenedella & Bierkamper, 1979), and as a ligand for liver X receptors (Yang et al., 2006).
Future Directions
Desmosterol-d6 has been used as a deuterated standard in liquid chromatography multiple reaction monitoring (LC-MRM) and high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC-ESI-MS) for spiking brain tissue homogenate from Alzheimer’s disease (AD) for liquid chromatography-mass spectrometry (LC-MS) analysis . It may be helpful in anti-oxidation treatment and immunotherapy in the future .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)hept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-QSOBUISFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmosterol-d6 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.